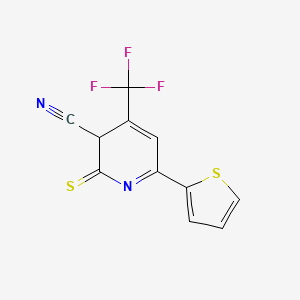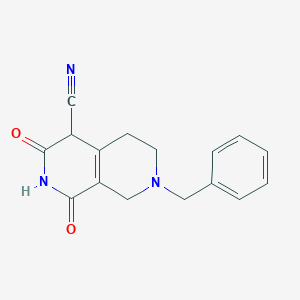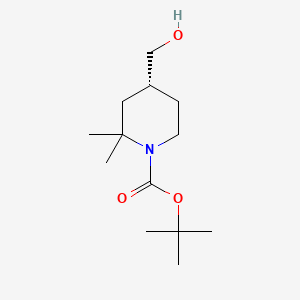
Phenyl-1,4-di(methylzinc chloride) 0.5 M in Tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as MFCD13152548 is known as Phenyl-1,4-di(methylzinc chloride) in a 0.5 M solution in tetrahydrofuran . This compound is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl-1,4-di(methylzinc chloride) is typically prepared by the reaction of phenylmagnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{ZnCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods: On an industrial scale, the production of Phenyl-1,4-di(methylzinc chloride) involves the same basic reaction but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product.
化学反応の分析
Types of Reactions: Phenyl-1,4-di(methylzinc chloride) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylzinc oxide.
Reduction: It can be reduced to form phenylzinc hydride.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Phenylzinc oxide.
Reduction: Phenylzinc hydride.
Substitution: Various substituted phenylzinc compounds depending on the electrophile used.
科学的研究の応用
Phenyl-1,4-di(methylzinc chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which Phenyl-1,4-di(methylzinc chloride) exerts its effects involves the formation of a reactive phenylzinc intermediate. This intermediate can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out.
類似化合物との比較
Phenyl-1,4-di(methylzinc chloride) can be compared with other organozinc compounds, such as:
- Phenylzinc bromide
- Phenylzinc iodide
- Phenylzinc acetate
Uniqueness: Phenyl-1,4-di(methylzinc chloride) is unique in its ability to form stable solutions in tetrahydrofuran, which makes it particularly useful in organic synthesis. Its reactivity and stability make it a valuable reagent in the formation of carbon-carbon bonds.
特性
分子式 |
C8H8Cl2Zn2 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC名 |
chlorozinc(1+);1,4-dimethanidylbenzene |
InChI |
InChI=1S/C8H8.2ClH.2Zn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1-2H2;2*1H;;/q-2;;;2*+2/p-2 |
InChIキー |
RPUSLADRPAKXRV-UHFFFAOYSA-L |
正規SMILES |
[CH2-]C1=CC=C(C=C1)[CH2-].Cl[Zn+].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)

![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
